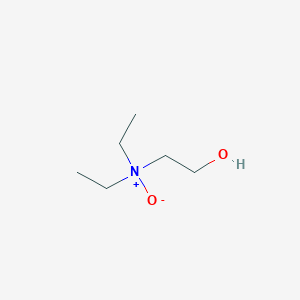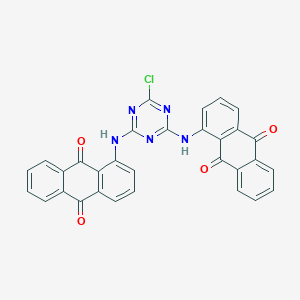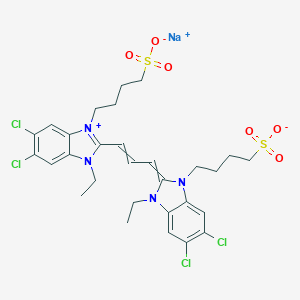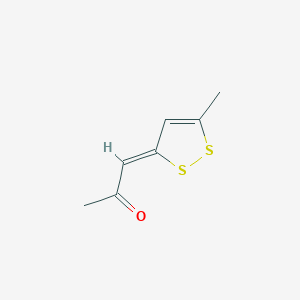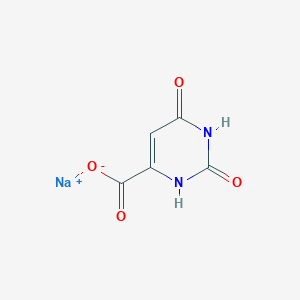
乳清酸钠
描述
Sodium orotate is a compound that appears to be involved in various biological processes, particularly in the context of orotic acid metabolism and its role in the body. Orotic acid, a pyrimidine nucleotide precursor, can form salts with various cations, including sodium, resulting in sodium orotate. This compound has been identified in kidney stones and urinary deposits in both humans and fish, suggesting its relevance in renal health and disease . Additionally, sodium orotate has been studied for its potential effects on cellular processes, such as the differentiation of mitochondria in neurons, indicating its possible influence on cellular energy dynamics and development .
Synthesis Analysis
While the provided papers do not directly describe the synthesis of sodium orotate, they do provide insights into its formation and presence in biological systems. For instance, Candida albicans ura3 mutants have been shown to produce orotic acid when grown in a medium supplemented with sodium acetate, hinting at a possible biosynthetic pathway involving acetate as a precursor . This suggests that sodium orotate could be synthesized through the interaction of orotic acid with sodium ions in biological systems.
Molecular Structure Analysis
The molecular structure of sodium orotate is not explicitly detailed in the provided papers. However, it can be inferred that as a sodium salt of orotic acid, it would consist of a sodium ion (Na+) and the orotate anion, which is the deprotonated form of orotic acid. The structure of sodium orotate has been characterized using X-ray powder diagrams and IR spectra, which are essential tools for identifying and confirming the presence of this compound in various samples, such as urinary deposits .
Chemical Reactions Analysis
The papers do not provide specific chemical reactions involving sodium orotate. However, the production of orotic acid from acetate in Candida albicans suggests that sodium orotate could be involved in metabolic pathways related to nucleotide synthesis . Additionally, the presence of sodium orotate in kidney stones implies that it may participate in precipitation reactions within the urinary tract .
Physical and Chemical Properties Analysis
The physical and chemical properties of sodium orotate are indirectly mentioned in the context of its solubility and its role in biological systems. For example, the solubility data for sodium orotate and orotic acid are crucial for understanding their behavior in biological fluids and their potential to form precipitates, such as kidney stones . The effects of sodium orotate on the differentiation of mitochondria in neurons also suggest that it may influence the physical state and function of cellular components .
Relevant Case Studies
Several studies have explored the effects of sodium orotate on biological systems. For instance, sodium orotate has been shown to influence the differentiation and activity of mitochondria in neuron cultures, suggesting a role in cellular energy metabolism . Another study found that sodium orotate affected the migration and differentiation of cells in organ cultures of the hippocampus from fetal rats, indicating its potential impact on developmental processes . Additionally, the presence of sodium orotate in kidney stones highlights its clinical relevance in urological health .
科学研究应用
神经生物学:乳清酸钠已被证明可以影响海马切片培养中神经元中线粒体的分化。Götz 等人 (1982) 发现乳清酸钠导致神经元中活性线粒体的数量密度显着增加,表明对神经元线粒体在体外分化的刺激作用 (Götz, Ziesch, Wenzel, Grosse, Schuster, & Wenzel, 1982).
心脏病学:Rosenfeldt (1998) 讨论了乳清酸和乳清酸镁在心脏病治疗中的潜力。他们发现乳清酸可以改善梗死心肌的能量状态,并可能减轻心肌病中慢性心肌功能障碍的严重程度 (Rosenfeldt, 1998).
药理学:Wenzel 等人 (1976) 研究了乳清酸及其衍生物对海马神经元体外分化的影响。他们发现乳清酸钠使膜结合核糖体和多聚体的数量显着增加,表明对神经元发育的刺激作用 (Wenzel, Wenzel, Grosse, Lindner, Kirsche, & Matthies, 1976).
肾功能:Smith 和 Schou (1979) 研究了乳清酸锂对大鼠肾功能的影响。他们发现与给予碳酸锂的大鼠相比,给予乳清酸锂的大鼠的肾小球滤过率和尿流量显着降低,表明乳清酸锂的潜在肾脏作用 (Smith & Schou, 1979).
代谢:乳清酸钠盐已在肾结石和尿沉淀物中被发现。Christensen 等人 (1983) 提出乳清酸钠是存在于人类尿沉淀物和结石中的化合物之一 (Christensen, Jensen, Larsen, Olsen, & Willems, 1983).
神经保护作用:Kalacheva 等人 (2017) 的一项研究检查了乳清酸镁在大鼠癫痫模型中的抗惊厥和神经保护作用。他们发现乳清酸镁减少了癫痫的发作严重程度和持续时间,表明其在神经保护方面的潜力 (Kalacheva Ag, Gromova, Grishina, Bogacheva, Demidov, Torshin, & Tomilova, 2017).
安全和危害
属性
IUPAC Name |
sodium;2,4-dioxo-1H-pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O4.Na/c8-3-1-2(4(9)10)6-5(11)7-3;/h1H,(H,9,10)(H2,6,7,8,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHMWDSJKLNDTE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=O)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N2NaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1021083 | |
| Record name | Orotic acid, monosodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Sodium orotate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21401 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Sodium orotate | |
CAS RN |
154-85-8 | |
| Record name | Sodium orotate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Orotic acid, monosodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.305 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM OROTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1K54797G2Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

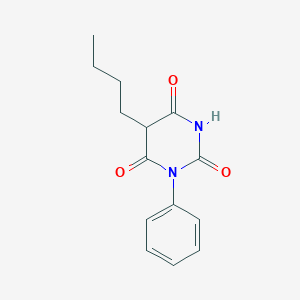
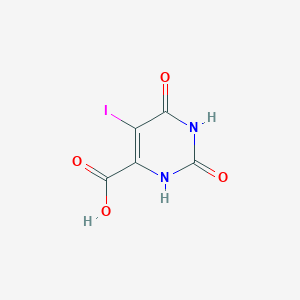
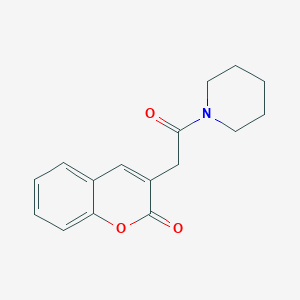
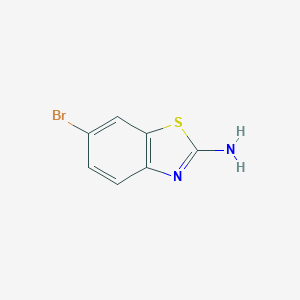
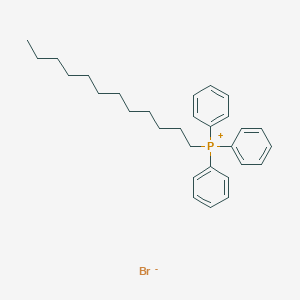
![2-Naphthalenesulfonic acid, 7-[(3-aminobenzoyl)amino]-4-hydroxy-](/img/structure/B93379.png)
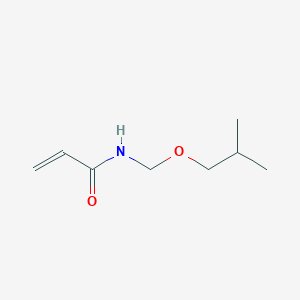
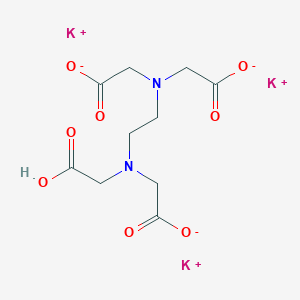
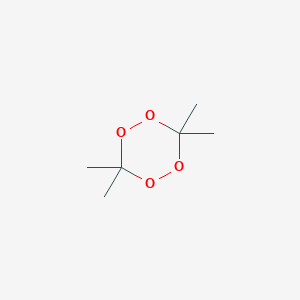
![1-ethyl-2-[3-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-propenyl]naphtho[1,2-d]thiazolium iodide](/img/structure/B93388.png)
